2-(Aminooxy)-4-fluorobenzonitrile
Description
2-(Aminooxy)-4-fluorobenzonitrile is a fluorinated benzonitrile derivative featuring an aminooxy (–ONH₂) group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound is notable for its application in oxime ligation, a reaction used to conjugate peptides with drugs, isotopes, or other biomolecules . The aminooxy group reacts selectively with ketones or aldehydes under mild conditions, making it valuable in radiopharmaceutical labeling (e.g., ¹⁸F-based tracers) . However, its sensitivity to aldehydes/ketones in the environment necessitates careful handling .
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-aminooxy-4-fluorobenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3H,10H2 |
InChI Key |
MRHAKMXOTDFYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)ON)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-4-fluorobenzonitrile typically involves the introduction of the aminooxy group onto a fluorobenzonitrile precursor. One common method is the reaction of 4-fluorobenzonitrile with hydroxylamine-O-sulfonic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminooxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-(Aminooxy)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Aminooxy)-4-fluorobenzonitrile with analogs differing in substituents, electronic effects, and applications.
Structural and Functional Differences
Table 1: Key Properties of this compound and Analogs
Reactivity and Stability
- Aminooxy Group Sensitivity: The aminooxy group in this compound enables selective oxime ligation but requires protection from aldehydes/ketones (e.g., acetone) during storage . In contrast, compounds like 4-Amino-2-ethoxy-5-fluorobenzonitrile (ethoxy substituent) exhibit greater stability under ambient conditions due to the inert –OEt group .
- Electron-Withdrawing Effects: The –CN and –F substituents in all analogs enhance electrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
